

# LY3000328 efficacy vs other CatS inhibitors

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## Compound Focus: LY 3000328

CAS No.: 1373215-15-6

Cat. No.: S534032

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## LY3000328 Profile

Attribute	Details
Developer	Eli Lilly and Company [1] [2]
Inhibition Type	Non-covalent, reversible [1] [3]
Mechanism	Binds S2/S3 subsites without interacting with catalytic Cys25 [1]
Potency (IC <sub>50</sub> )	Human CatS: 7.7 nM; Mouse CatS: 1.67 nM [1] [4]
Selectivity	High selectivity over other cysteine cathepsins (L, K, B, V) [1]
Clinical Trial Phase	Phase 1 (completed) [5] [3]
Primary Indication	Abdominal Aortic Aneurysm (AAA) [1] [2]
Key Differentiator	Avoids electrophilic groups, reducing risk of off-target reactivity [1]

## Key Experimental Data & Protocols

The primary data for LY3000328 comes from its original discovery report [1]. Here are the methodologies used to generate its profile:

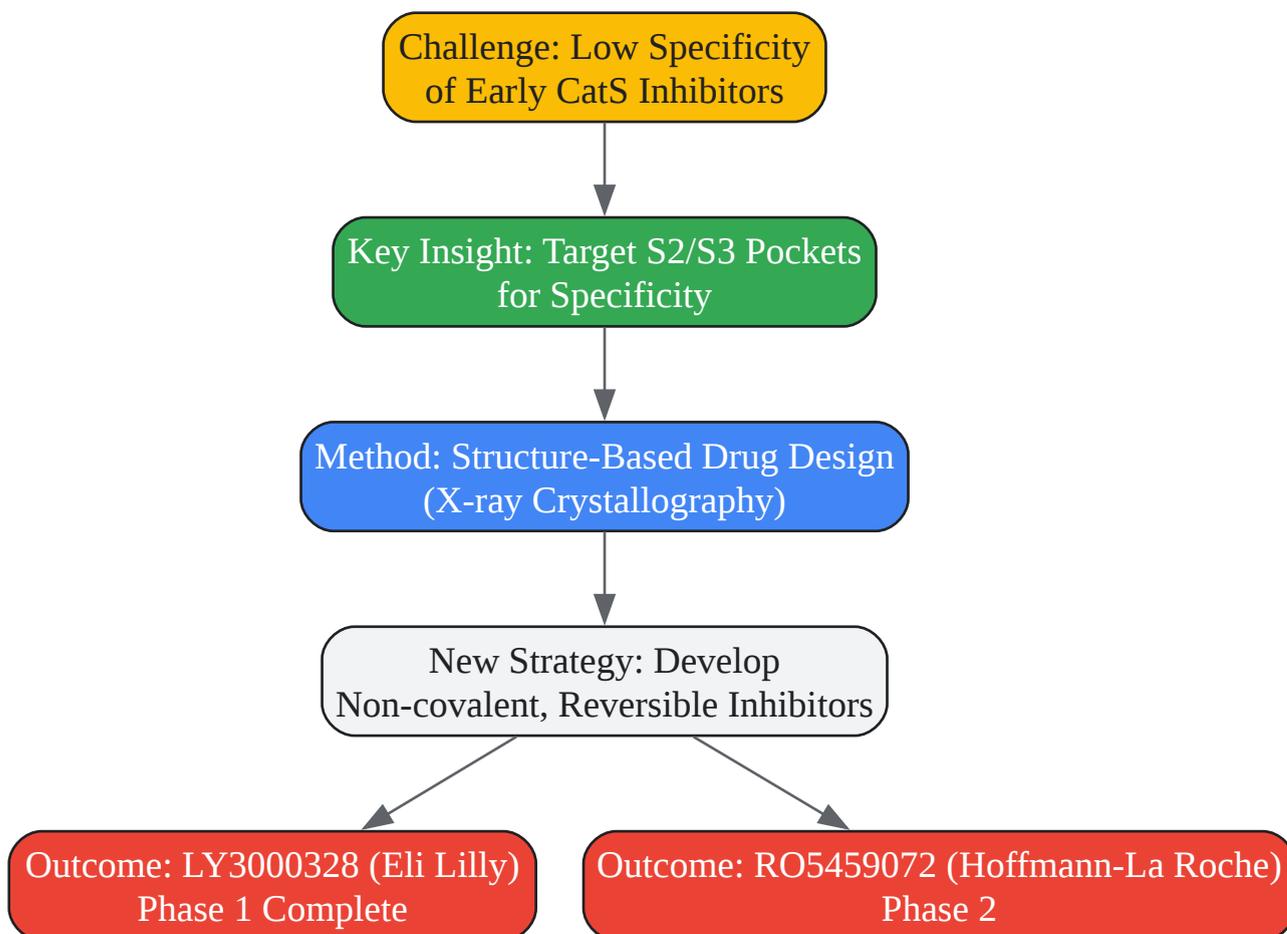
- **In Vitro Enzyme Inhibition Assay:** IC<sub>50</sub> values were determined using human and mouse CatS enzyme inhibition assays. The compound was also tested against Cat L, K, B, and V to establish selectivity [1].
- **X-ray Crystallography:** The 3D structure of the CatS-inhibitor complex was resolved at a 1.8 Å resolution. This confirmed the novel binding mode in the S2 and S3 pockets and the lack of interaction with Cys25 [1].
- **In Vivo Efficacy Model:** Efficacy was studied in a **CaCl<sub>2</sub>-induced mouse model of Abdominal Aortic Aneurysm (AAA)**. LY3000328 was administered at doses of 1, 3, 10, and 30 mg/kg, resulting in a dose-dependent reduction of aortic diameter by 58% to 87% [1] [4].

## Developmental Context of CatS Inhibitors

Developing specific CatS inhibitors has been challenging due to the high structural similarity between cathepsins S, K, and L [5] [3]. Early research focused on potent, covalent inhibitors that often lacked specificity. The key breakthrough was discovering that targeting the **S2 and S3 substrate pockets** of CatS could achieve high specificity through non-covalent, reversible inhibition [5] [3].

LY3000328 exemplifies this modern approach. Another prominent inhibitor in clinical development is **RO5459072 (Hoffmann-La Roche)**, which has progressed to Phase II clinical trials [5] [3]. This indicates that the field is moving towards more specific and potentially safer inhibitors.

The following diagram illustrates the structure-based drug design strategy that led to the development of these specific inhibitors.



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## References

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